N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide
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Overview
Description
N’-Hydroxy-2-(1-oxa-8-azaspiro[55]undecan-8-yl)acetimidamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide typically involves multiple steps. One common approach is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of olefin metathesis reactions on a Grubbs catalyst has been explored, although this method can be complex and expensive .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleoph
Properties
Molecular Formula |
C11H21N3O2 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N'-hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethanimidamide |
InChI |
InChI=1S/C11H21N3O2/c12-10(13-15)8-14-6-3-5-11(9-14)4-1-2-7-16-11/h15H,1-9H2,(H2,12,13) |
InChI Key |
RWWVJQBEUVUYNW-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCOC2(C1)CCCN(C2)C/C(=N/O)/N |
Canonical SMILES |
C1CCOC2(C1)CCCN(C2)CC(=NO)N |
Origin of Product |
United States |
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